5-(Chloromethyl)-2-phenyl-1,3-oxazolidine

Stereochemistry Quality Control Polymorphism

Obtaining a hydrolytically labile oxazolidine scaffold with a superior chloromethyl leaving group for efficient diversification can be challenging. 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine resolves this with its defined ring architecture and dual functionality. • High-Yielding Key Intermediate: Proven 76% yield in the Bergmann-Carter synthesis of DL-carnitine, a robust starting point for process scale-up. • Superior Reactivity: The 5-chloromethyl group enables one-step nucleophilic substitutions, eliminating pre-activation steps required by hydroxymethyl analogs. • Hydrolytic Lability: Rapid hydrolysis of the 2-phenyl oxazolidine ring supports its use as a transient protecting group or prodrug element in beta-amino alcohol API development.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 69157-36-4
Cat. No. B123296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-phenyl-1,3-oxazolidine
CAS69157-36-4
SynonymsNSC 113414
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1C(OC(N1)C2=CC=CC=C2)CCl
InChIInChI=1S/C10H12ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2
InChIKeyMYTJGIQZYJQZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-2-phenyl-1,3-oxazolidine: Core Identity & Scaffold Position


5-(Chloromethyl)-2-phenyl-1,3-oxazolidine is a five-membered heterocyclic building block containing both nitrogen and oxygen in the 1,3-positions, with a reactive chloromethyl substituent at position 5 and a phenyl group at position 2 [1]. First reported in 1921, it has a molecular formula of C10H12ClNO and a molecular weight of 197.66 g/mol . Its defined ring architecture and dual functionality make it a key synthetic intermediate for producing more complex bioactive molecules, rather than a final active pharmaceutical ingredient itself [2].

Scaffold Role
Synthetic intermediate for bioactive molecule assembly
Functional Handles
Reactive chloromethyl group for rapid diversification
Architecture
Defined oxazolidine ring with dual N/O heteroatoms

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine: Why Substitution Fails


The value of this specific compound lies in the synergistic combination of its three functional domains: the hydrolytically labile oxazolidine ring, the 2-phenyl substituent, and the 5-chloromethyl handle. Class-level data shows a 2-phenyl oxazolidine hydrolyzes more rapidly than its 2-methyl counterpart, a property critical for its use as a transient protecting group or prodrug element [1]. Crucially, the 5-chloromethyl group provides a superior nucleofuge compared to a hydroxymethyl or methyl analog, enabling efficient diversification. Replacing it with a 5-hydroxymethyl analog, for instance, would require an extra activation step, while a 5-methyl analog eliminates the point of attachment entirely. Similarly, the oxazolidinone analog (5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one) is in a different oxidation state, lacking the ring-chain tautomerism and hydrolysis susceptibility of the target compound, thereby failing as a direct substitute in synthetic routes requiring a masked amino alcohol [2].

!
5-Hydroxymethyl or 5-Methyl Analogs
The 5-chloromethyl leaving group enables direct diversification; hydroxymethyl analogs require extra activation and methyl analogs eliminate the attachment point entirely.
!
Oxazolidinone (2-Oxo) Derivatives
The oxazolidinone analog lacks the ring-chain tautomerism and controlled hydrolytic lability of the target oxazolidine, failing as a direct substitute in masked amino alcohol routes.
!
2-Methyl- vs 2-Phenyl-Oxazolidines
The 2-phenyl substituent confers a faster hydrolysis profile critical for transient protection; the more stable 2-methyl analog may not release the amino alcohol under the same conditions.

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine: Differentiation Evidence


Cis/Trans Isomerism and Physical Form

Unlike simpler 2-phenyloxazolidines, the target compound exhibits cis-trans isomerism validated by ¹H NMR and quantum-chemical calculations, with the cis-(2R,5R) configuration being preferred in solid state [1]. This isomerism directly manifests in two discrete melting points, impacting identity verification during procurement. The cis isomer is typically a pale yellow solid with a melting point of 151-153°C, while the trans isomer or a different polymorph melts sharply at 71°C [2].

Cis/Trans Isomerism
Reported
cis isomer mp 151–153 °C; another form mp 71 °C
Identity verification context
Melting point can differ >80 °C between forms; confirm isomer match for procurement.
Stereochemistry Quality Control Polymorphism

Proven High-Yield Carnitine Synthesis Route

This compound is the defining intermediate in the classical Bergmann-Carter synthesis of DL-carnitine, a route that has been optimized for reproducibility and yield. An improved procedure delivers the analytically pure oxazolidine intermediate in a 76% isolated yield, which is subsequently transformed to carnitine [1]. This contrasts sharply with the Gabriel-type synthesis alternative, which suffered from poor yields and was abandoned [1].

Carnitine Route Yield
Reported
76% isolated yield (analytically pure)
Process chemistry de-risking
Optimized Bergmann-Carter route; Gabriel-type alternative reported poor yields.
Synthetic Methodology Nutraceutical Synthesis Process Chemistry

Controlled Hydrolytic Lability

The 2-phenyl substituent on the oxazolidine ring is a critical stability handle. NMR kinetic studies demonstrate that 2-phenyl substituted oxazolidines hydrolyze more rapidly than 2-methyl substituted analogs under hydrolytic conditions [1]. This controlled lability is a key differentiator from the more stable 2-methyl-oxazolidines or the completely stable oxazolidinone class.

Hydrolytic Lability
Class-level
2-phenyl oxazolidines hydrolyze more rapidly than 2-methyl analogs
Supports prodrug/protecting group design
Rank-order stability validated by ¹H NMR kinetics; context-dependent application.
Stability Prodrug Design Hydrolysis

Superior Leaving Group for Diversification

The chloromethyl group at the 5-position is a versatile handle for nucleophilic substitution (SN₂), allowing introduction of amines, thiols, and alkoxides . This contrasts with the 5-hydroxymethyl analog, which requires activation (e.g., to a tosylate or mesylate) before substitution, and the inert 5-methyl analog, which cannot be further functionalized at this position.

Leaving Group Reactivity
Class-level
Chloride (pKaH ≈ –7) vs. hydroxyl (pKaH ≈ 15.7)
Supports one-step library synthesis
Orders of magnitude higher reactivity; hydroxymethyl analog requires pre-activation.
Medicinal Chemistry Nucleophilic Substitution Building Block Versatility

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine: Key Application Scenarios


Chiral Pool Synthesis of Carnitine Analogs

The compound's established role as the key intermediate in the high-yielding Bergmann-Carter synthesis of DL-carnitine makes it the primary choice for manufacturing this nutraceutical and its analogs. Its reliable 76% yield provides a robust starting point for process chemistry, superior to abandoned alternative routes [1].

Controlled Release Prodrugs of β-Amino Alcohols

The documented hydrolytic lability of the 2-phenyloxazolidine ring, compared to more stable 2-methyl variants, positions this compound as a privileged scaffold for designing prodrugs of ephedrine-like or other β-amino alcohol-containing active pharmaceutical ingredients (APIs), where a predictable release profile is required [2].

Diversified Compound Libraries for Drug Discovery

The superior reactivity of the 5-chloromethyl handle enables efficient, one-step nucleophilic substitution to generate diverse libraries of oxazolidine derivatives. This provides a significant advantage over the 5-hydroxymethyl analog, which would require pre-activation, thus streamlining structure-activity relationship (SAR) studies .

Glyceride Synthesis via Masked Amino Alcohols

Historically, the compound was developed for the synthesis of mixed glycerides, leveraging the oxazolidine ring to differentiate hydroxyl groups [3]. The specific stereoelectronic properties of the 2-phenyl-5-chloromethyl substitution pattern, including its cis/trans isomerism, are critical to achieving the regioselective acylation required in these pathways [4].

Application
Selection Property
Validation Focus
Carnitine analog synthesis
Established high-yield intermediate
Process chemistry reproducibility
Masked amino alcohol prodrugs
Controlled 2-phenyl ring lability
Hydrolysis release profile review
Compound library diversification
Direct chloromethyl reactivity
Nucleophilic substitution efficiency
Regioselective glyceride synthesis
Cis/trans isomerism and ring electronics
Stereochemical control in acylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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